Spiro[2.4]heptan-5-one
Overview
Description
Spiro[2.4]heptan-5-one is a unique organic compound characterized by its spirocyclic structure, where two rings are connected through a single atom. This compound is notable for its rigid and compact structure, which imparts distinct chemical and physical properties. The spirocyclic motif is often found in natural products and pharmaceuticals, making this compound a compound of interest in various fields of research.
Mechanism of Action
Target of Action
Spiro[2.4]heptan-5-one, also known as spiro[2.4]heptan-6-one, is a chemical compound that has been used in the synthesis of prostaglandin analogues . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. They are involved in various physiological processes such as inflammation, blood flow, the formation of blood clots, and the induction of labor .
Mode of Action
The exact mode of action of Spiro[2It is known that it can be transformed into a 5-phenylthio-α,β-unsaturated ketone, which can undergo a conjugate addition of an organocuprate reagent . This reaction is a key step in the synthesis of 11-deoxy-type compounds .
Biochemical Pathways
This compound is involved in the synthesis of prostaglandin analogues, which play a crucial role in various biochemical pathways. Prostaglandins are part of the eicosanoid family of lipid mediators, which are produced by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids .
Result of Action
The result of this compound’s action is the production of prostaglandin analogues. These analogues can mimic the effects of prostaglandins in the body, potentially leading to various physiological effects such as the regulation of inflammation, blood flow, and other processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.4]heptan-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields spiro[cyclopropane-1,9′-fluorene] through the Corey–Chaykovsky reaction . Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of spiro cyclopropane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of spirocyclic derivatives with different functional groups.
Scientific Research Applications
Spiro[2.4]heptan-5-one has several applications in scientific research:
Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds share the spirocyclic motif and exhibit similar biological activities, including diuretic and antiandrogenic effects.
Spiro[2.4]heptane analogues of prostaglandins: These analogues are used in the synthesis of prostaglandin derivatives and have applications in medicinal chemistry.
Uniqueness
Spiro[2.4]heptan-5-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in various fields of research, particularly in the synthesis of complex molecules and the design of novel therapeutic agents.
Properties
IUPAC Name |
spiro[2.4]heptan-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-6-1-2-7(5-6)3-4-7/h1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIXSNGBBKGHRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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